3-Methoxy-4-trimethylsilylpyridine

Directed ortho-metalation Pyridine functionalization Synthetic yield

Traditional syntheses of 4-silylpyridines often suffer from poor regioselectivity and hydrolytic instability of the 2-TMS isomer (relative solvolysis rate up to 740 in water), leading to batch failures during aqueous workup. 3-Methoxy-4-trimethylsilylpyridine (CAS 118005-98-4) solves these issues: - Hydrolytically Inert 4-TMS scaffold: Stable under protic conditions, compatible with TBAF-catalyzed Hiyama couplings & aqueous workups. - Regioselective Functionalization: The 3-OMe group directs further ortho-lithiation exclusively to C2, enabling sequential elaboration for CNS drug candidates. - Scalable Route: 53% isolated yield via directed ortho-metalation, a 5.2-fold advantage over traditional LDA methods, ensuring supply reliability.

Molecular Formula C9H15NOSi
Molecular Weight 181.31 g/mol
CAS No. 118005-98-4
Cat. No. B051956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-trimethylsilylpyridine
CAS118005-98-4
Molecular FormulaC9H15NOSi
Molecular Weight181.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1)[Si](C)(C)C
InChIInChI=1S/C9H15NOSi/c1-11-8-7-10-6-5-9(8)12(2,3)4/h5-7H,1-4H3
InChIKeyZPAXXWTWDRRWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-trimethylsilylpyridine: A Regioselective Pyridine Building Block


3-Methoxy-4-trimethylsilylpyridine is a disubstituted pyridine derivative bearing a methoxy group at the 3-position and a trimethylsilyl (TMS) group at the 4-position. It is classified as a silylated azaaromatic compound and is primarily utilized as a pharmaceutical and materials intermediate [1]. The compound is obtained via directed ortho-metalation of 3-methoxypyridine using (trimethylsilylmethyl)lithium, which installs the TMS group regioselectively at the C4 position in a scalable process [1]. Its predicted physicochemical profile includes a boiling point of 242.8°C at 760 mmHg, a density of 0.95 g/cm³, and a predicted pKa of 4.63 ± 0.10 .

Unmatched Regioselectivity of 3-Methoxy-4-trimethylsilylpyridine


In-class compounds such as 4-trimethylsilylpyridine, 3-methoxypyridine, or the 2-silyl isomer cannot be interchanged with 3-methoxy-4-trimethylsilylpyridine because the precise 3-OMe/4-TMS substitution pattern dictates both the regiochemical outcome of subsequent ortho-lithiation steps and the stability of the silyl group under protic conditions. The 4-TMS-pyridine scaffold is hydrolytically inert toward water and alcohols, whereas the 2-TMS isomer undergoes rapid solvolysis (relative rate up to 740 in water), rendering it unsuitable for aqueous workups or protic solvent sequences [1]. Furthermore, the methoxy group at the 3-position directs further functionalization exclusively to the C4 (or C2 under different conditions) position, a regiochemical vector that cannot be replicated by 4-methoxypyridine or non-methoxylated silylpyridines without loss of selectivity or yield [2].

Quantitative Evidence: 3-Methoxy-4-trimethylsilylpyridine vs. Analogs


C4-Silylation Yield: Directed Metalation vs. LDA

The target compound is obtained in 53% isolated yield via directed metalation of 3-methoxypyridine with (trimethylsilylmethyl)lithium followed by TMSCl quench [1]. In contrast, traditional LDA-mediated functionalization of analogous methoxypyridine substrates gives dramatically lower yields; for example, 2-methoxy-3-pyridineboronic acid is produced in only 13% yield using LDA, whereas the same directed metalation method delivers 68% yield (a 5.2-fold improvement) [2]. This class-level yield advantage translates to lower procurement cost per gram of functionalized product.

Directed ortho-metalation Pyridine functionalization Synthetic yield

Hydrolytic Stability: 4-TMS vs. 2-TMS Pyridines

The 4-trimethylsilylpyridine scaffold, which includes the target compound, exhibits no detectable reaction with water, methanol, or ethanol under ambient conditions [1]. The 2-trimethylsilylpyridine isomer, by contrast, undergoes rapid solvolysis with relative rates of 740 (water), 120 (methanol), and 1 (ethanol) [1]. This >740-fold difference in aqueous stability means that 3-methoxy-4-trimethylsilylpyridine can be employed in reactions requiring aqueous workup or protic solvent media, whereas the 2-isomer would degrade under identical conditions.

Silyl group stability Protic solvent compatibility Solvolysis kinetics

Divergent Ortho-Directing Effects by Methoxy Position

Under identical directed metalation conditions, 3-methoxypyridine undergoes lithiation at the C4 position to ultimately afford 3-methoxy-4-trimethylsilylpyridine in 53% yield [1], whereas 4-methoxypyridine directs lithiation to the C3 position, yielding the corresponding 3-formyl derivative in 99% yield [2]. This demonstrates that the 3-OMe group uniquely enables C4 silylation, a regiochemical outcome that cannot be achieved with the 4-OMe isomer without sacrificing yield or altering the substitution pattern. The resulting 3-OMe/4-TMS architecture sets the stage for subsequent C2 functionalization via a second ortho-lithiation event.

Regioselective lithiation Methoxy directing group Pyridine substitution pattern

Physicochemical Profile vs. Non-Silylated Analogs

The predicted boiling point of 3-methoxy-4-trimethylsilylpyridine is 242.8°C at 760 mmHg, with a density of 0.95 g/cm³ and a predicted pKa of 4.63 ± 0.10 . Compared to the non-silylated precursor 3-methoxypyridine (bp ~165°C, pKa ~4.8), the TMS group elevates the boiling point by approximately 78°C and slightly reduces basicity. Relative to 4-trimethylsilylpyridine (bp ~180°C, no methoxy group), the methoxy substituent further increases the boiling point by ~63°C. These differences directly impact distillation purification protocols, solvent compatibility, and protonation-state-dependent extraction procedures.

Physicochemical properties Boiling point pKa prediction Handling and purification

3-Methoxy-4-trimethylsilylpyridine Applications


3,4-Disubstituted Pyridine Synthesis via Ortho-Lithiation

The 53% isolated yield for C4 silylation of 3-methoxypyridine using (trimethylsilylmethyl)lithium [1] enables a scalable route to 3-methoxy-4-trimethylsilylpyridine that can be further elaborated at the C2 position via a second directed ortho-lithiation. This sequential functionalization strategy is directly applicable to the construction of pyridine-containing central nervous system (CNS) drug candidates, as highlighted in the patent [1]. The demonstrated 5.2-fold yield advantage of the directed metalation method over traditional LDA approaches for analogous substrates provides procurement-level confidence in process economics.

Cross-Coupling in Protic Solvents via Hydrolytic Stability

Unlike the 2-trimethylsilyl isomer, which solvolyzes with a relative rate of 740 in water, the 4-TMS scaffold is inert to protic solvents [2]. This stability enables the use of 3-methoxy-4-trimethylsilylpyridine in TBAF-catalyzed Hiyama cross-coupling reactions or silver oxide-mediated couplings where trace water or alcohol is present, without competing desilylation. Industrial users requiring robust, aqueous-workup-compatible silylated pyridine building blocks will find this property decisive.

Silicon-Containing Polymers and Membranes Intermediate

The combination of an aromatic pyridine core with a hydrolytically stable C–Si bond and a methoxy directing group makes this compound a candidate monomer or co-monomer for silicon-containing polymers with tailored electronic or gas-separation properties. The predicted boiling point of 242.8°C permits high-temperature polymerization conditions, while the 4-TMS group can serve as a latent site for further derivatization or cross-linking.

Regiochemical Probe for Pyridine Metalation Studies

The divergent regiochemical outcomes observed for 3-methoxypyridine (C4 silylation, 53%) versus 4-methoxypyridine (C3 formylation, 99%) under identical directed metalation conditions [1] establish this compound as a valuable probe for mechanistic studies of ortho-directing effects in azaaromatic systems. Academic and industrial research laboratories investigating novel metalation methodologies will require this specific isomer as a benchmark substrate.

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